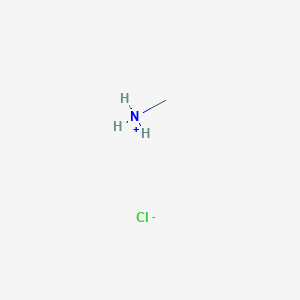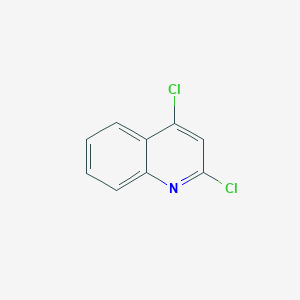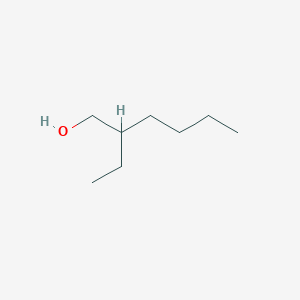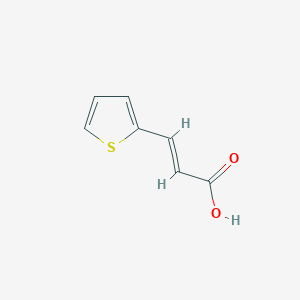
Diethyl ethylphenylmalonate
Overview
Description
Scientific Research Applications
Diethyl ethylphenylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of barbiturates and other pharmaceuticals.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in the synthesis of drugs with sedative and anticonvulsant effects.
Industry: Employed in the production of dyes, fragrances, and other specialty chemicals.
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound is used in the synthesis of barbiturate compounds . Barbiturates work by binding to the GABA receptors in the brain, enhancing the effect of the neurotransmitter GABA, which results in sedative and anxiolytic effects.
Biochemical Pathways
Diethyl 2-ethyl-2-phenylmalonate is involved in the synthesis of barbiturate compounds . Barbiturates are known to affect the central nervous system by inhibiting neuronal activity. They do this by enhancing the action of the neurotransmitter GABA, which is inhibitory, leading to decreased neuron firing and resulting in sedative and anxiolytic effects.
Pharmacokinetics
Diethyl 2-ethyl-2-phenylmalonate has a molecular weight of 264.32 , which could influence its absorption and distribution in the body.
Result of Action
It is known that the compound is used in the synthesis of barbiturate compounds , which have sedative and anxiolytic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ethylphenylmalonate can be synthesized through the alkylation of diethyl malonate with ethyl bromide and phenylmagnesium bromide . The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with ethyl bromide in an S_N2 reaction to form diethyl ethylmalonate.
Phenylation: The resulting compound is then treated with phenylmagnesium bromide (a Grignard reagent) to introduce the phenyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl ethylphenylmalonate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form ethylphenylmalonic acid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield ethylphenylacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Substitution: Involves nucleophiles such as alkyl halides under basic conditions.
Major Products
Ethylphenylmalonic Acid: Formed through hydrolysis.
Ethylphenylacetic Acid: Formed through decarboxylation.
Substituted Malonates: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- **Ethyl phenylacetate
Diethyl malonate: Lacks the phenyl group, making it less versatile in certain synthetic applications.
Diethyl phenylmalonate: Similar structure but without the ethyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
diethyl 2-ethyl-2-phenylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-15(13(16)18-5-2,14(17)19-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVDBARWFJWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058802 | |
| Record name | Propanedioic acid, ethylphenyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-67-5 | |
| Record name | 1,3-Diethyl 2-ethyl-2-phenylpropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ethylphenylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl ethylphenylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-ethyl-2-phenyl-, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, ethylphenyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ethyl(phenyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL ETHYLPHENYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IH5RQ922Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of diethyl ethylphenylmalonate in materials science?
A1: this compound serves as a precursor for synthesizing specialized surfactants. For instance, it can be hydrolyzed to obtain ethylphenylmalonate, which, when combined with dodecylamine, significantly improves the flotation efficiency of zinc oxide. [] This application highlights its potential in mineral processing and separation technologies.
Q2: Can this compound be selectively cleaved to obtain the parent arene?
A3: Yes, electrochemical reduction of the cyclopentadienyliron hexafluorophosphate complex of this compound leads to the selective liberation of the parent arene, ethylphenylmalonic acid, in high yields (over 85%). [] This method provides a valuable route for removing the cyclopentadienyliron moiety without affecting the ester functionality, showcasing its utility in synthetic chemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B41963.png)



![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)




![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)

![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)


